2-bromo-N,N-dimethylnaphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dimethylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14(2)12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJGTVHEZETFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Naphthalenamine Architectures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For 2-bromo-N,N-dimethylnaphthalen-1-amine, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of each nucleus, allowing for unambiguous assignment of the aromatic and aliphatic protons and carbons.
Table 1: Representative ¹H NMR Spectroscopic Data for Related Naphthalenamine Compounds Note: Data for the specific target compound was not available. The table shows data for a closely related isomer and a derivative for comparative purposes.
| Compound Name | Proton | Chemical Shift (δ, ppm) | Solvent |
| 4-bromo-N,N-dimethylnaphthalen-1-amine | ortho-methyl protons | (not specified) | Not specified |
| para-methyl protons | (not specified) | Not specified | |
| 4-benzyl-2-bromo-N,N-dimethylnaphthalen-1-amine | Naphthalene (B1677914) H | 8.36–8.30 (m, 1H) | CDCl₃ |
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and obtaining a unique "molecular fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key expected vibrational frequencies include C-H stretching from the aromatic naphthalene ring and the methyl groups of the dimethylamino moiety, C-N stretching of the tertiary amine, and C-C stretching vibrations within the aromatic system. The presence of the bromine substituent would introduce a C-Br stretching vibration, typically observed in the lower frequency region of the spectrum. Although this molecule lacks traditional hydrogen bond donors, analysis of subtle shifts in vibrational frequencies in different solvents or in the solid state could provide information on weak intermolecular interactions, such as C-H···π interactions. The complementary nature of Raman spectroscopy is particularly useful for observing the symmetric vibrations of the naphthalene ring system, which may be weak in the IR spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound Note: This table is based on typical frequency ranges for the specified functional groups, as direct experimental data was not found in the search.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N (Aromatic Amine) | Stretching | 1360 - 1250 |
| C-Br | Stretching | 680 - 515 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₂H₁₂BrN), the calculated exact mass allows for confident molecular formula confirmation.
HRMS analysis of related bromo-N,N-dimethylnaphthalen-amine isomers has been reported, confirming their elemental composition. nih.govpurdue.edu The fragmentation analysis under mass spectrometric conditions would provide further structural verification. Expected fragmentation pathways for this compound would likely involve the initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could include the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, or the cleavage of the bromine atom. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by two mass units for all bromine-containing fragments.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂BrN |
| Calculated Monoisotopic Mass | 249.0153 u |
| Expected Key Fragments | [M-CH₃]⁺, [M-Br]⁺ |
| Characteristic Isotopic Pattern | M⁺ and M+2 peaks of ~1:1 intensity |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in the solid state. This technique would reveal bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous depiction of its solid-state conformation.
A crystallographic study would elucidate the planarity of the naphthalene ring system and the orientation of the dimethylamino and bromo substituents. Of particular interest would be the potential for steric hindrance between the peri-positioned dimethylamino group and adjacent atoms, which could lead to distortions from ideal geometries. Furthermore, this analysis would provide a detailed map of intermolecular interactions, such as van der Waals forces and potential π-π stacking between adjacent naphthalene rings, which govern the crystal packing arrangement. However, a search of the available literature did not yield any published crystallographic data for this specific compound.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Investigation
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and investigate its photophysical properties. The naphthalene core is an intrinsic chromophore, and its properties are significantly modulated by appended electron-donating (dimethylamino) and electron-withdrawing (bromo) groups.
The absorption spectrum of naphthalenamine derivatives is characterized by π-π* transitions. nih.gov The presence of the electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene due to intramolecular charge transfer (ICT) character. mdpi.com The position of these substituents influences the extent of this shift. For example, the isomer 4-bromo-N,N-dimethylnaphthalen-1-amine exhibits absorption bands at 320 nm and 370 nm in n-hexane. nih.gov Many naphthalene derivatives are also fluorescent, and their emission properties, including the Stokes shift and quantum yield, are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.comnih.gov This sensitivity arises from the change in the dipole moment of the molecule upon electronic excitation. mdpi.com
Table 4: Representative Photophysical Data for a Related Naphthalenamine Isomer Note: Data for the specific target compound was not available. The table shows data for a closely related isomer for comparative purposes.
| Compound Name | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 4-bromo-N,N-dimethylnaphthalen-1-amine | n-Hexane | 320, 370 | 423 |
Theoretical and Computational Chemistry Investigations of 2 Bromo N,n Dimethylnaphthalen 1 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as the cornerstone for understanding the electronic characteristics of a molecule. DFT methods are prized for their balance of accuracy and computational efficiency, calculating the electron density of a system to determine its ground-state energy and derive other critical properties. A DFT analysis would be the foundational first step in any theoretical investigation of 2-bromo-N,N-dimethylnaphthalen-1-amine.
Detailed Research Findings:
While specific DFT data for the target molecule is not available in the reviewed literature, a standard computational study would begin by optimizing the molecule's geometry to locate its most stable three-dimensional structure. Following this optimization, key electronic properties would be calculated.
Electronic Structure and Molecular Orbitals: This analysis would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a fundamental descriptor of a molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals is also telling; the HOMO is anticipated to be localized on the electron-rich dimethylamino group and the π-system of the naphthalene (B1677914) ring, marking these as likely sites for electrophilic attack. Conversely, the LUMO's distribution, influenced by the electron-withdrawing bromine atom, would indicate probable sites for nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
This table is hypothetical and presented for illustrative purposes to show the type of data generated in a DFT study. The values are not derived from actual calculations on the target compound.
Click to view data
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.1 eV | Represents the energy of the outermost electron shell; related to the molecule's ionization potential. |
| LUMO Energy | -1.5 eV | Represents the energy of the first available empty orbital; related to the molecule's electron affinity. |
| HOMO-LUMO Gap | 4.6 eV | A key indicator of chemical reactivity and stability. A larger gap suggests higher stability. |
| Net Dipole Moment | 2.7 Debye | A non-zero value indicates an asymmetric distribution of charge, affecting physical properties like solubility. |
Computational Elucidation of Reaction Mechanisms and Transition States
A significant strength of computational chemistry lies in its ability to map the energetic landscape of chemical reactions, providing a detailed understanding of reaction pathways. For this compound, such studies could explore its potential participation in reactions like Suzuki or Buchwald-Hartwig cross-coupling at the C-Br bond.
Detailed Research Findings:
This type of investigation focuses on locating the transition state (TS) structures along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface—the highest energy barrier that must be surmounted for reactants to transform into products.
Reaction Coordinate Mapping: By calculating the energy profile connecting reactants, transition states, intermediates, and products, chemists can determine the activation energy (Ea) for each step. The activation energy dictates the reaction rate. For instance, a computational study on a hypothetical coupling reaction would identify the energies of the key steps, such as oxidative addition of the aryl bromide to a metal catalyst and the subsequent reductive elimination to form the final product.
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step
This table illustrates the kind of data generated from transition state analysis and is not specific to the target compound.
Click to view data
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Oxidative Addition | 0.0 | +18.5 | 18.5 |
| Reductive Elimination | -10.2 | +22.3 | 32.5 |
Conformational Analysis and Potential Energy Surface Mapping
The this compound molecule is not static. The N,N-dimethylamino group possesses rotational freedom around the C(1)-N bond. However, this rotation is significantly hindered by the presence of the bulky bromine atom at the adjacent C(2) position and the hydrogen atom at the C(8) peri position. This steric crowding is a dominant factor in determining the molecule's preferred shape.
Detailed Research Findings:
A conformational analysis would systematically vary the key dihedral angles, primarily the C(2)-C(1)-N-C(methyl) angle, and calculate the potential energy at each point. This process maps the potential energy surface (PES) for the rotation.
Potential Energy Surface (PES): The resulting PES would clearly identify the lowest-energy conformer (the global minimum). It would almost certainly reveal a high energy barrier to full rotation of the dimethylamino group, confirming that it is sterically locked into a specific orientation. This forces the nitrogen and its methyl groups out of the plane of the naphthalene ring, which disrupts π-conjugation and thereby influences the molecule's electronic and spectroscopic properties. The precise out-of-plane dihedral angle would be a key output of this analysis.
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational methods are routinely used to predict molecular spectra, providing an invaluable tool for interpreting and validating experimental data.
Detailed Research Findings:
Should this compound be synthesized and characterized, its structure would likely be confirmed by NMR and IR spectroscopy. Computational predictions would be crucial for the unambiguous assignment of the observed signals.
NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C chemical shifts. Comparing these theoretical shifts to an experimental spectrum allows for confident assignment of each signal to its corresponding atom in the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated by determining the second derivative of the energy with respect to atomic displacements. This produces a theoretical infrared (IR) spectrum, indicating the expected frequencies for key bond vibrations, such as the aromatic C-H stretches, the aliphatic C-H stretches of the methyl groups, and the characteristic C-Br stretch at lower frequencies.
Table 3: Hypothetical Comparison of Calculated Vibrational Frequencies and Experimental IR Data
This table is for illustrative purposes only and does not represent real data.
Click to view data
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| Aromatic C-H Stretch | 3060-3120 | ~3100-3000 |
| Aliphatic C-H Stretch | 2960-3010 | ~2980-2940 |
| Aromatic C=C Stretch | 1510-1610 | ~1600, 1500 |
| C-N Stretch | 1320-1370 | ~1350 |
| C-Br Stretch | 580-640 | ~650-550 |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the dynamic behavior of molecules over time, particularly in a realistic environment such as in a solvent or in the solid state.
Detailed Research Findings:
An MD simulation of this compound would involve placing one or more molecules in a simulation cell, often solvated with water or an organic solvent, and then calculating their movement over time according to the principles of classical mechanics.
Dynamic Behavior and Solvation: MD simulations would reveal how the molecule tumbles and vibrates in solution and how the surrounding solvent molecules arrange themselves to accommodate the solute. This provides insight into solubility and the relative stability of different conformers in a condensed phase.
Intermolecular Interactions: In a simulation containing multiple molecules of the compound, one could directly observe and quantify the intermolecular forces. This would reveal any tendencies for the molecules to arrange in a specific manner, for example, through π-stacking of the naphthalene rings, which would govern bulk properties like melting point, boiling point, and crystal packing.
Thermochemical Property Calculations (e.g., Enthalpies of Formation)
Fundamental thermochemical data, which can be challenging and costly to measure experimentally, can be reliably predicted using high-level computational methods.
Detailed Research Findings:
Using established computational protocols, it is possible to calculate the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) for this compound. These values are fundamental to understanding the thermodynamic stability of the molecule. The calculation involves determining the molecule's total electronic energy and then applying thermal corrections derived from the calculated vibrational frequencies to account for vibrational, rotational, and translational energy contributions at a given temperature.
Chemical Transformations and Derivatization Strategies for 2 Bromo N,n Dimethylnaphthalen 1 Amine
Further Functionalization of the Naphthalene (B1677914) Aromatic Core
While the bromine and dimethylamino groups are the most obvious handles for functionalization, the naphthalene core itself can be modified to introduce additional complexity. Direct electrophilic aromatic substitution on the highly substituted naphthalene ring can be challenging due to complex regiochemical outcomes. A more controlled and highly regioselective method for functionalizing the aromatic core is Directed ortho-Metalation (DoM), which is discussed in detail in section 6.6. This strategy utilizes the directing capacity of the existing dimethylamino group to introduce a wide variety of substituents at a specific position on the ring, bypassing the limitations of classical electrophilic substitution reactions.
Post-Synthetic Modification of the Bromine Moiety for Complex Molecule Synthesis
The bromine atom at the C2 position is a key functional group that serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgnih.gov It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.org For 2-bromo-N,N-dimethylnaphthalen-1-amine, this allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl substituents at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, with a phosphine (B1218219) ligand and a base. mdpi.comresearchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic acid, Alkenylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane, DMF, H₂O (often as a mixture) |
| Temperature | 80-110 °C |
Sonogashira Coupling: This method is used to form a C-C bond between an aryl halide and a terminal alkyne, creating an arylethynyl structure. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgscirp.org Copper-free protocols have also been developed. nih.govnih.gov This reaction is instrumental in synthesizing conjugated systems, which are of interest in materials science and as precursors to more complex polycyclic architectures. Applying this to this compound provides a direct route to 2-alkynyl-N,N-dimethylnaphthalen-1-amines.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Co-catalyst | CuI |
| Ligand | PPh₃, Xantphos |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. nih.govresearchgate.net While the starting material already contains an amino group, this reaction can be used to couple this compound with a different primary or secondary amine, leading to the synthesis of N,N'-disubstituted 1,2-diaminonaphthalenes. These products are valuable ligands and synthetic intermediates. The reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. nih.govresearchgate.netchemspider.com
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Primary or Secondary Amine (e.g., Aniline, Morpholine) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-120 °C |
Chemical Modifications and Quaternization of the Tertiary Amine Functionality
The tertiary dimethylamino group is a key functional moiety that can undergo specific chemical modifications. The most common transformation is quaternization, where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt. google.com This reaction typically proceeds by treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663). google.comresearchgate.net The resulting quaternary ammonium salts have altered solubility and electronic properties and can be used as ionic liquids or phase-transfer catalysts. The reaction is often performed neat or in an inert solvent. google.comgoogle.com
Table 4: Quaternization of the Tertiary Amine
| Reagent | Product |
|---|---|
| Methyl iodide (CH₃I) | 2-bromo-N,N,N-trimethylnaphthalen-1-aminium iodide |
| Dimethyl sulfate ((CH₃)₂SO₄) | 2-bromo-N,N,N-trimethylnaphthalen-1-aminium methyl sulfate |
Synthesis of Advanced Polycyclic Architectures Utilizing the Naphthalene Scaffold
The naphthalene scaffold of this compound serves as an excellent foundation for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. nih.gov These advanced architectures are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Strategies to build these systems often involve sequential or one-pot multi-component coupling reactions. For example:
Intramolecular Cyclization: A Sonogashira coupling can be performed with an alkyne that bears a suitable functional group. Subsequent intramolecular cyclization can then form a new ring fused to the naphthalene core.
Diels-Alder Reactions: The bromine can be converted into a diene via a Stille or Suzuki coupling, which can then undergo a Diels-Alder reaction with a suitable dienophile, followed by aromatization to build a new aromatic ring.
Double Coupling Reactions: Using a di-boronic acid in a Suzuki coupling reaction with two equivalents of the bromo-naphthalene can lead to dimeric structures, which can be further cyclized through oxidative C-H activation or other methods to create extended planar systems.
Oligomerization and Polymerization Approaches for Material Precursors
The ability to undergo cross-coupling reactions makes this compound a potential monomer for synthesizing conjugated polymers. researchgate.net These polymers, featuring a poly(naphthalene-amine) backbone, are of interest for their potential electronic and photophysical properties.
Polymerization can be achieved through step-growth mechanisms using palladium-catalyzed cross-coupling reactions. For instance, if the monomer is first converted to a boronic acid or ester (via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester), it can undergo Suzuki polycondensation with a di-bromo aromatic comonomer. Alternatively, homopolymerization via Yamamoto coupling (using a nickel catalyst) or other related methods can be envisioned to create polymers with a regular, well-defined structure. The resulting polymers would possess a high-density of electron-donating amino groups along the conjugated backbone, making them promising candidates for hole-transporting materials in electronic devices.
Regioselective Polymetalation Studies and Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.gov The N,N-dimethylamino group is a potent DMG. wikipedia.org
In this compound, the N,N-dimethylamino group at C1 directs lithiation specifically to the C8 position (the peri position). This generates a highly reactive organolithium intermediate that is not easily accessible through other means. This intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent at the C8 position with high regioselectivity. The bromine at C2 remains untouched during this process, allowing for subsequent cross-coupling reactions. This two-step sequence (DoM followed by cross-coupling) enables the synthesis of precisely substituted 1,2,8-trisubstituted naphthalenes.
Table 5: Functionalization via Directed ortho-Metalation (DoM) at C8
| Electrophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (-CH₃) |
| Borate Esters | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
| Sulfur | S₈ | Thiol (-SH) |
| Disulfides | Dimethyl disulfide (MeSSMe) | Thiomethyl (-SMe) |
Based on the comprehensive search conducted, there is insufficient publicly available scientific literature to generate a detailed article on "this compound" that adheres to the specific and extensive outline provided.
Specifically, no substantive information was found for the following sections of the requested article:
Applications in Advanced Chemical Synthesis and Materials Science
Functionalization of Scaffolds for Bio-related Applications (e.g., peptide conjugation, excluding biological activity)
While related compounds and derivatives were occasionally mentioned, a focused and thorough discussion on "2-bromo-N,N-dimethylnaphthalen-1-amine" itself across these advanced applications is not supported by the available search results. Therefore, it is not possible to generate a scientifically accurate and informative article that strictly follows the provided outline without resorting to speculation or including information on different, albeit related, compounds, which would violate the user's explicit instructions.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of functionalized aromatic amines and halides often involves harsh reagents, stoichiometric waste, and significant energy consumption. A primary future objective is the development of green and sustainable synthetic protocols for 2-bromo-N,N-dimethylnaphthalen-1-amine. This involves reimagining the synthetic pathway to prioritize atom economy, reduce waste, and utilize more environmentally benign conditions. Research in this area would likely focus on replacing classical bromination and amination methods with modern, greener alternatives.
Key green approaches could include:
Catalytic C-H Amination/Bromination: Direct, late-stage functionalization of a naphthalene (B1677914) precursor would be a primary goal, avoiding the use of pre-functionalized starting materials and reducing step counts.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, aligning with the principles of energy efficiency. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and consistency. This technology allows for the safe use of hazardous reagents in a controlled manner and facilitates easier scale-up.
Eco-Friendly Solvents: Replacing hazardous chlorinated solvents or polar aprotic solvents with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-derived solvents (e.g., Cyrene) is a critical objective.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Parameter | Traditional Synthesis (Hypothetical) | Potential Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric brominating agents (e.g., Br₂), strong bases | Catalytic systems, less hazardous reagents |
| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Bio-derived solvents, ionic liquids, or solvent-free conditions |
| Energy Input | Prolonged heating under reflux | Microwave irradiation or efficient heat transfer in flow reactors |
| Waste | Significant stoichiometric byproducts, solvent waste | Reduced byproducts through higher atom economy, solvent recycling |
| Safety | Use of bulk hazardous materials | Minimized reagent volumes and contained systems (flow chemistry) |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-donating dimethylamino group and the versatile bromo-substituent on the rigid naphthalene scaffold is key. Future research will likely focus on leveraging this structure to achieve transformations that are challenging with simpler substrates.
Directed C-H Functionalization: The powerful directing ability of the dimethylamino group could be exploited for regioselective C-H activation at the peri-position (C8) of the naphthalene ring. This would provide a pathway to complex, polysubstituted naphthalene derivatives that are otherwise difficult to access.
Tandem/Cascade Reactions: The bromo-substituent is an ideal handle for initiating catalytic cycles. Researchers may design cascade reactions where an initial cross-coupling at the C-Br bond is followed by an intramolecular cyclization or rearrangement involving the dimethylamino group or the naphthalene core.
Photoredox and Electrocatalysis: Modern synthetic methods using light or electricity to drive reactions could unlock novel reactivity. For example, photoredox catalysis could enable radical-based functionalizations at the bromo-position or on the naphthalene ring under exceptionally mild conditions.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The synthesis and derivatization of complex molecules like this compound can be accelerated through computational approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for predicting chemical reactivity and optimizing experimental conditions.
Predictive Synthesis Planning: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook.
Reaction Optimization: ML models can be trained on experimental data to predict the outcome of a reaction (e.g., yield, selectivity) based on a set of parameters (catalyst, ligand, solvent, temperature). This allows for the in silico optimization of complex multi-variable reactions, such as palladium-catalyzed cross-couplings, saving significant time and resources.
Discovery of New Catalysts: ML can be used to screen virtual libraries of ligands and catalysts to identify the optimal system for a specific transformation involving the C-Br bond, accelerating the discovery of more efficient and selective catalytic processes.
Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
To fully understand and optimize the synthesis and subsequent reactions of this compound, real-time monitoring of reaction progress is essential. Advanced in-situ spectroscopic techniques provide a window into the reacting vessel, allowing for the identification of key intermediates and the elucidation of reaction mechanisms.
Process Analytical Technology (PAT): Techniques such as ReactIR™ (in-situ FTIR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates in real-time. This data is invaluable for kinetic analysis and for ensuring reaction completeness and purity, which is crucial for optimizing reaction conditions and ensuring process safety.
In-Situ NMR Spectroscopy: For mechanistic investigations, in-situ NMR can provide detailed structural information on transient species that may not be observable by conventional workup and analysis. This would be particularly useful for studying complex C-H activation or rearrangement pathways.
Table 2: Potential Applications of In-Situ Spectroscopy for this compound
| Technique | Information Gained | Research Application |
|---|---|---|
| In-Situ FTIR (ReactIR) | Real-time concentration profiles of reactants and products. | Kinetic studies, reaction endpoint determination, process optimization. |
| In-Situ NMR | Identification of transient intermediates, structural elucidation. | Mechanistic investigation of novel transformations and catalyst behavior. |
| In-Situ Raman | Monitoring of specific vibrational modes, useful in heterogeneous systems. | Catalyst characterization during reaction, monitoring crystallization processes. |
Expanding the Scope of Applications in Emerging Technologies and Interdisciplinary Fields
The true potential of this compound lies in its use as a precursor to advanced functional materials. The dimethylaminonaphthalene core is a well-known fluorophore, and the bromo-substituent provides a reactive handle for tuning its electronic and photophysical properties.
Materials for Organic Electronics: By using the bromo-position for cross-coupling reactions, the π-conjugated system can be extended. This could lead to the development of novel organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), or components for organic photovoltaic (OPV) cells. The inherent fluorescence of the core structure is a significant advantage.
Chemical Sensors and Probes: The fluorescence of the dimethylaminonaphthalene unit is often sensitive to the local environment (solvatochromism). By attaching specific receptor units at the bromo-position, researchers could design highly sensitive and selective fluorescent chemosensors for detecting metal ions, anions, or biologically relevant molecules.
Pharmaceutical Scaffolding: The naphthalene ring is a privileged structure in medicinal chemistry. The title compound could serve as a versatile scaffold for synthesizing libraries of new compounds for biological screening. The bromo- and amino-functionalities allow for diverse and orthogonal derivatization.
Exploration of Chiral Derivatives and Atropisomeric Systems
The 1,2-disubstitution pattern of this compound makes it an intriguing candidate for the study of axial chirality. Atropisomers are stereoisomers that result from hindered rotation around a single bond.
Synthesis of Atropisomeric Ligands: If a sufficiently bulky group is introduced at the C2-position via substitution of the bromine, rotation around the C2-substituent bond or the C1-N bond could be restricted. This would create a chiral axis, leading to stable, separable atropisomers. Such molecules are highly sought after as chiral ligands for asymmetric catalysis, a cornerstone of modern organic synthesis. For example, a Suzuki coupling with a bulky aryl boronic acid could lead to a new class of atropisomeric biaryl ligands.
Chiral Probes and Materials: The development of chiral derivatives would also open doors to applications in chiroptical materials, which interact differently with left- and right-circularly polarized light, and as chiral fluorescent probes for stereoselective recognition of biological molecules.
This forward-looking approach highlights that the significance of this compound is not defined by its current use, but by the diverse and exciting research opportunities it presents across the spectrum of modern chemical science.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Bromination Route | Reductive Amination |
|---|---|---|
| Catalyst | None | Pd/NiO (1.1 wt%) |
| Solvent | Pyridine | Toluene |
| Yield | 75–90% | 84–98% |
| Key Limitation | Over-bromination | Silane handling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
